Valsartan Decarboxylic Acid
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Overview
Description
Valsartan Decarboxylic Acid is a derivative of Valsartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valsartan Decarboxylic Acid typically involves a decarboxylative coupling reaction. A novel catalytic system composed of copper and palladium has been reported for the decarboxylation of aromatic carboxylates and the cross-coupling of the resulting aryl metal species with aryl halides . This method is more environmentally benign and cost-effective compared to traditional methods.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound . The process involves the use of specific reagents and conditions to achieve high yields and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Valsartan Decarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Methanol and water (70:30 v/v, pH 7.2) are commonly used in oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Palladium-catalyzed reactions are common for substitution processes.
Major Products Formed
The major products formed from these reactions include various degradation products and modified derivatives of this compound, which can be analyzed using techniques such as LC-MS .
Scientific Research Applications
Valsartan Decarboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
Valsartan Decarboxylic Acid exerts its effects by blocking the actions of angiotensin II, a peptide hormone that causes blood vessels to constrict. By antagonizing the angiotensin II type 1 (AT1) receptor, the compound prevents vasoconstriction, aldosterone release, and other hypertensive effects . This leads to reduced blood pressure and improved cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Candesartan: Known for its high binding affinity to the AT1 receptor.
Irbesartan: Used for the treatment of hypertension and diabetic nephropathy.
Uniqueness
Valsartan Decarboxylic Acid is unique due to its specific decarboxylative coupling synthesis route, which offers advantages in terms of environmental impact and cost-effectiveness . Additionally, its structural modifications may provide distinct pharmacological properties compared to other angiotensin II receptor antagonists.
Properties
Molecular Formula |
C23H29N5O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(2-methylpropyl)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide |
InChI |
InChI=1S/C23H29N5O/c1-4-5-10-22(29)28(15-17(2)3)16-18-11-13-19(14-12-18)20-8-6-7-9-21(20)23-24-26-27-25-23/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,24,25,26,27) |
InChI Key |
QMAQKWMYJDPUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC(C)C |
Origin of Product |
United States |
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